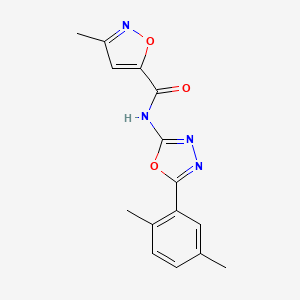
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains functional groups such as oxadiazole and isoxazole, which are heterocyclic compounds . These types of compounds are often used in medicinal chemistry due to their diverse biological activities.
Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques . The presence of the oxadiazole and isoxazole rings can significantly influence the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its exact molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Rearrangements
Research has demonstrated the conversion of 5-arylisoxazole-3-carboxylic acids into 3,4-substituted 1,2,5-oxadiazoles through a series of transformations. This process involves the conversion of these acids into 5-arylisoxazole-3-hydroxamic acids, which then undergo rearrangement to form the oxadiazoles. One specific compound, 1-(2,5-dimethylphenyl)-2-(4-hydroxy-1,2,5-oxadiazol-3-yl)ethanone, has been synthesized and its structure confirmed by single crystal X-ray analysis, highlighting the potential for creating novel heterocyclic compounds through rearrangement processes (Potkin et al., 2012).
Lithiation and Functionalization of Heterocyclic Compounds
The study of lithiation reactions on various methyl-substituted isoxazoles, oxadiazoles, and thiadiazoles has revealed insights into the synthesis and functionalization of heterocyclic compounds. These reactions demonstrate the feasibility of lateral lithiation, ring cleavage, and addition reactions, leading to the formation of acetic acids and other products from the respective heterocyclic substrates. This research opens avenues for the functionalization of heterocyclic compounds for various applications (Micetich, 1970).
Antimicrobial and Anti-Proliferative Activities
Compounds derived from 1,3,4-oxadiazole have been synthesized and tested for their antimicrobial and anti-proliferative activities. These compounds exhibit broad-spectrum antibacterial activities and potent activity against various cancer cell lines, including prostate, colorectal, and breast cancer cells. The research highlights the potential of 1,3,4-oxadiazole derivatives in developing new treatments for infectious diseases and cancer (Al-Wahaibi et al., 2021).
Synthesis of Polyamide and Poly(amide-imide) with Oxadiazole Rings
Novel polyamide and poly(amide-imide) materials containing 1,3,4-oxadiazole rings have been synthesized, characterized, and studied for their thermal stability and optical properties. These polymers exhibit high thermal stability and fluorescence in the blue region, suggesting applications in materials science for high-performance polymers with specific optical properties (Hamciuc et al., 2015).
Heterocyclic Compounds in Metal-Organic Frameworks
The synthesis of lanthanide(III)-organic frameworks using dimethylphenyl imidazole dicarboxylate-based ligands has been explored. These frameworks show selective sensitivity to benzaldehyde-based derivatives, demonstrating the potential of heterocyclic compounds in constructing metal-organic frameworks for luminescence sensing applications (Shi et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-8-4-5-9(2)11(6-8)14-17-18-15(21-14)16-13(20)12-7-10(3)19-22-12/h4-7H,1-3H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNIOCHVVISQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2885668.png)
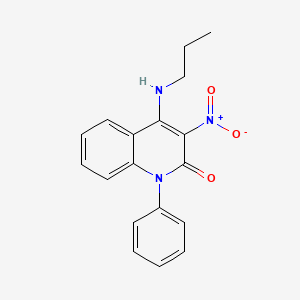
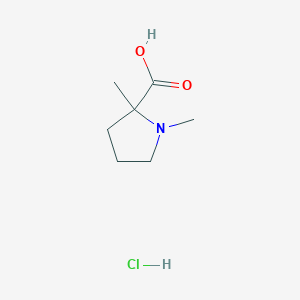

![3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2885674.png)
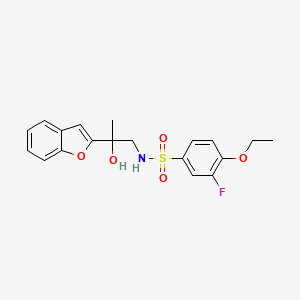

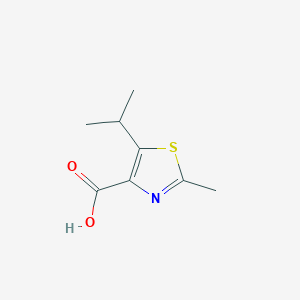

![3-(6,7-Dihydro-1H-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-2-yl)-propionic acid](/img/structure/B2885682.png)
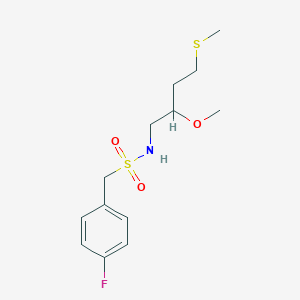
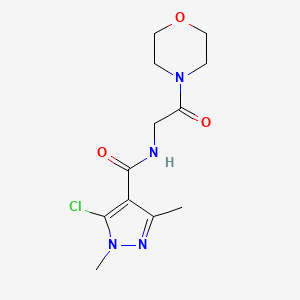

![(4R,6S)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2885688.png)